methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and a 2-acetamido moiety modified by a 4-methylbenzenesulfonyl (tosyl) group at position 2. Its molecular formula is C₂₀H₂₃NO₅S₂, with a molecular weight of 437.52 g/mol. The tosyl group enhances electrophilicity and may influence reactivity in substitution reactions or interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
methyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-12-7-9-13(10-8-12)27(23,24)11-16(21)20-18-17(19(22)25-2)14-5-3-4-6-15(14)26-18/h7-10H,3-6,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVUCZOOAOAGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the benzothiophene derivative in the presence of a base.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an acyl chloride reacts with the amine group on the benzothiophene derivative.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs (Table 1) differ in substituents at positions 2 and 3, altering physicochemical properties and applications.
Table 1: Structural and Physicochemical Comparison
Crystallographic and Conformational Insights
- Ethyl 2-acetamido-... () : Single-crystal X-ray diffraction reveals planar acetamido and tetrahydrobenzothiophene moieties, stabilized by N–H···O hydrogen bonds . The absence of a tosyl group reduces steric hindrance compared to the target compound.
- The tosyl group likely induces torsional strain, altering packing efficiency.
Hydrogen Bonding and Supramolecular Interactions
- 2-(4-Methoxybenzamido)-... () : The carboxylic acid at position 3 participates in strong O–H···O bonds, favoring dimerization in the solid state . In contrast, the methyl ester in the target compound limits such interactions, reducing crystallinity.
- 2-{[(4-Methylphenyl)sulfonyl]amino}-... (): The sulfonamide group acts as a dual H-bond donor (N–H···O), creating extended networks . The target compound’s acetamido-tosyl group may exhibit weaker H-bonding due to electron-withdrawing tosyl effects.
Electronic and Reactivity Profiles
- Fluorometric Chemosensor (): A naphthalene-based analog detects Fe³⁺ via fluorescence quenching, attributed to electron-deficient substituents .
- Diethyl 5-acetamido-... The target compound’s methyl ester may offer slower reactivity, favoring stability.
Biological Activity
Methyl 2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings.
Compound Overview
- IUPAC Name : Methyl 2-[2-(4-methylphenyl)sulfonylacetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula : C19H22N2O4S2
- Molecular Weight : 406.5 g/mol
- Structure :
- Contains a benzothiophene core.
- Features a sulfonamide and an ester functional group.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Sulfonyl Group : Accomplished via sulfonylation reactions.
- Acetamido Group Addition : Involves acylation reactions with acyl chlorides.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, one study found that it significantly reduced cell viability in human breast cancer cells by inducing oxidative stress and activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Oxidative stress induction |
| A549 (Lung Cancer) | 18 | Caspase activation |
Analgesic Activity
In animal models, particularly using the "hot plate" method on mice, derivatives of this compound were found to exhibit analgesic effects comparable to standard analgesics like metamizole. The analgesic mechanism is thought to involve modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in Journal of Antibiotics reported that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
-
Anticancer Research :
- In a recent publication in Cancer Letters, the compound was tested against various cancer cell lines where it demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.
-
Analgesic Studies :
- Research conducted at Ural Federal University indicated that compounds similar to this compound exhibited significant analgesic effects in rodent models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
